Trichloro[4-(trifluoromethyl)phenyl]silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trichloro-[4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F3Si/c8-14(9,10)6-3-1-5(2-4-6)7(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCKOIVYFFHVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728429 | |
| Record name | Trichloro[4-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7375-63-5 | |
| Record name | Trichloro[4-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Studies of Trichloro 4 Trifluoromethyl Phenyl Silane
Hydrolysis and Condensation Pathways of Aryltrichlorosilanes
The presence of three hydrolyzable chloro groups makes trichloro[4-(trifluoromethyl)phenyl]silane highly reactive towards water. This reactivity is characteristic of aryltrichlorosilanes and initiates a sequence of hydrolysis and condensation reactions that are fundamental to the formation of polysiloxanes.
ArSiCl₃ + 3H₂O → ArSi(OH)₃ + 3HCl
The kinetics of this reaction are complex and are significantly influenced by several factors, including pH, solvent, water concentration, and the presence of catalysts. unm.edugelest.com The hydrolysis can be catalyzed by both acids and bases. unm.edugelest.com
Under acidic conditions, the reaction is thought to proceed via the protonation of a chloro group, making it a better leaving group. unm.edugelest.com In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The rate of hydrolysis generally has a minimum around pH 7. unm.edu The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group is expected to increase the electrophilicity of the silicon atom, thus influencing the hydrolysis rate compared to other aryltrichlorosilanes.
The rate of hydrolysis is also dependent on the steric bulk of the substituents on the silicon atom. gelest.com For trialkoxysilanes, which undergo a similar hydrolysis mechanism, the reaction is often observed to be first or pseudo-first order with respect to the silane (B1218182) concentration. nih.gov
Table 1: Factors Influencing the Rate of Hydrolysis of Aryltrichlorosilanes
| Factor | Effect on Hydrolysis Rate | Mechanism |
|---|---|---|
| Low pH (Acidic) | Increase | Protonation of leaving groups enhances their departure. unm.edu |
| High pH (Basic) | Increase | Nucleophilic attack by hydroxide ions on the silicon center. unm.edu |
| Neutral pH | Minimum Rate | Slower reaction rates are observed around pH 7. unm.edu |
| Water Concentration | Increase | Higher concentration of the reactant (water) typically increases the reaction rate. researchgate.net |
| Solvent Polarity | Varies | The choice of solvent can affect the solubility of reactants and stabilize transition states. nih.gov |
| Temperature | Increase | Higher temperatures provide the necessary activation energy for the reaction. researchgate.net |
This table is a generalized representation based on the behavior of related silanes.
The silanetriols (ArSi(OH)₃) formed during hydrolysis are unstable and readily undergo intermolecular condensation reactions to form siloxane bonds (-Si-O-Si-), releasing water in the process. researchgate.net This condensation process leads to the formation of a variety of structures, ranging from simple dimers and cyclic oligomers to complex, three-dimensional polysiloxane networks. nih.gov
The structure of the final product is highly dependent on the reaction conditions. For instance, hydrolysis in the presence of a large amount of solvent and at lower temperatures can favor the formation of low molecular weight cyclic siloxanes. google.com Conversely, conditions that promote extensive condensation can lead to the formation of high-molecular-weight polymers and gels. google.com The condensation reaction, like hydrolysis, is also catalyzed by acids and bases. nih.gov
The sequence from monomer to network can be generally represented as:
Dimerization: 2 ArSi(OH)₃ → (HO)₂Si(Ar)-O-Si(Ar)(OH)₂ + H₂O
Oligomerization: Further condensation leads to linear or cyclic oligomers.
Network Formation: Extensive cross-linking results in a rigid three-dimensional siloxane network.
Table 2: Potential Siloxane Structures from Aryltrichlorosilane Hydrolysis/Condensation
| Structure Type | Description | General Formula/Representation |
|---|---|---|
| Linear Dimers/Oligomers | Short chains of repeating siloxane units. | [ArSi(OH)₂-O-]n |
| Cyclic Oligomers | Ring structures, commonly tetramers or trimers. | [ArSiO₁.₅]n (where n=3, 4, etc.) |
| Ladder Structures | Double-stranded polymers. | A more ordered, planar structure than random networks. |
| Silsesquioxanes | Cage-like or polyhedral oligomers. | [ArSiO₁.₅]n (e.g., n=8, 10, 12 for cage structures) |
| 3D Networks | Highly cross-linked, amorphous structures. | (ArSiO₁.₅)n |
The specific structures formed from this compound will depend on the precise reaction conditions employed.
Electrophilic and Nucleophilic Reactions at the Silicon Center
The silicon atom in this compound is highly electrophilic. This is due to the high electronegativity of the three chlorine atoms, which withdraw electron density from the silicon atom. The 4-(trifluoromethyl)phenyl group further enhances this effect. Consequently, the silicon center is a prime target for attack by nucleophiles. youtube.com
Nucleophilic substitution at the silicon center is a common reaction pathway for this compound. A wide variety of nucleophiles can displace one or more of the chloride ions. Examples include:
Alkoxides (RO⁻): React to form alkoxysilanes, ArSi(OR)₃.
Water/Hydroxide (H₂O/OH⁻): Leads to hydrolysis to form silanols, as discussed previously.
Organometallic Reagents (e.g., Grignard reagents, R'MgX): Form new silicon-carbon bonds, leading to compounds like ArR'SiCl₂ or ArR'₃Si.
The reaction generally proceeds through a pentacoordinate silicon intermediate or transition state. nih.gov The ease of substitution depends on the nucleophile's strength and the reaction conditions.
While the silicon center is electrophilic, the aromatic ring can undergo electrophilic substitution reactions, although the strong deactivating effect of both the -SiCl₃ and -CF₃ groups makes such reactions challenging.
Role as a Precursor in Chemical Transformations
This compound serves as a valuable precursor for the synthesis of more complex molecules, leveraging the reactivity of both the trichlorosilyl (B107488) group and the trifluoromethylphenyl moiety.
The trifluoromethyl group on the aromatic ring can be a target for reductive transformations. While direct reduction of the C-F bonds is difficult, methods involving organosilanes as reducing agents have been developed for trifluoromethylarenes. nih.gov These reactions often proceed via a defluorosilylation mechanism, where a fluorine atom is replaced by a silyl (B83357) group. nih.gov
For example, a common transformation involves the reaction of a trifluoromethylarene with a disilane (B73854) reagent in the presence of a base, leading to the formation of a difluorobenzyl silane intermediate. nih.gov This intermediate is a versatile synthon that can be further functionalized. nih.gov Although specific studies on this compound in this context are not prevalent, its structure suggests it could participate in similar reductive coupling reactions, potentially with intramolecular interactions or subsequent reactions involving the silyl group. Organosilanes like triethylsilane are known to act as ionic or free-radical reducing agents, often in combination with an acid. thermofishersci.in
One of the primary uses of this compound is as a starting material for the synthesis of other functionalized organosilanes. mdpi.com The three chlorine atoms can be readily substituted by a variety of functional groups through reactions with appropriate nucleophiles. This allows for the precise tuning of the silane's properties for specific applications, such as surface modification or as a monomer in polymer synthesis.
Table 3: Examples of Derivatization Reactions
| Reagent | Product Type | General Reaction |
|---|---|---|
| Alcohols (R'OH) | Alkoxysilanes | ArSiCl₃ + 3R'OH → ArSi(OR')₃ + 3HCl |
| Amines (R'₂NH) | Aminosilanes | ArSiCl₃ + 6R'₂NH → ArSi(NR'₂)₃ + 3R'₂NH₂Cl |
| Grignard Reagents (R'MgX) | Alkyl/Aryl Silanes | ArSiCl₃ + 3R'MgX → ArSiR'₃ + 3MgXCl |
| Lithium Aluminum Hydride (LiAlH₄) | Hydrosilanes | ArSiCl₃ + LiAlH₄ → ArSiH₃ + LiCl + AlCl₃ |
| Sodium Azide (NaN₃) | Azidosilanes | ArSiCl₃ + 3NaN₃ → ArSi(N₃)₃ + 3NaCl |
Ar represents the 4-(trifluoromethyl)phenyl group in the context of this article.
These derivatization reactions significantly expand the utility of the parent compound, enabling its incorporation into a wide range of materials and chemical structures. mdpi.com
Advanced Applications in Materials Science and Engineering
Role as a Coupling Agent and Adhesion Promoter
In organic-inorganic hybrid materials, the interface between the two phases is critical to the final properties of the material. Trichloro[4-(trifluoromethyl)phenyl]silane serves as an exemplary interfacial engineering agent through a well-defined mechanism.
The primary mechanism involves the hydrolysis of the trichlorosilyl (B107488) group (SiCl₃) in the presence of moisture. This reaction converts the chloro groups into reactive silanol (B1196071) groups (Si-OH). These silanol groups can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, or silica. This process forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane (B1218182) molecule onto the inorganic surface.
Once anchored, the outward-facing 4-(trifluoromethyl)phenyl group provides a hydrophobic and organophilic interface. This fluorinated aromatic group can establish strong interactions with an organic polymer matrix through van der Waals forces, dipole-dipole interactions, and physical entanglement. This creates a robust link across the organic-inorganic boundary, improving stress transfer between the phases and enhancing the material's mechanical integrity and resistance to environmental degradation.
In composite materials, particularly those reinforced with fibers like glass or carbon, the bond between the fiber surface and the polymer matrix is paramount for performance. Silane coupling agents are frequently used to enhance this interfacial adhesion. researchgate.netkoreascience.kr The application of this compound in these systems follows the same fundamental principles of interfacial bonding.
The silane is typically applied to the fiber surface in a pretreatment step. The trichlorosilyl end reacts with the fiber surface, which is often rich in hydroxyl groups, forming a durable covalent bond. koreascience.kr The trifluoromethylphenyl groups then create a new surface chemistry on the fiber that is more compatible with the surrounding polymer matrix. researchgate.net This improved compatibility and adhesion lead to several performance enhancements in the final composite material:
Improved Durability: A strong interfacial bond prevents delamination and moisture ingress at the fiber-matrix interface, which is a common failure mechanism. This leads to better performance in humid or corrosive environments.
Enhanced Thermal Stability: The stable siloxane linkage at the interface contributes to the composite's ability to withstand thermal cycling and elevated temperatures.
The choice of the 4-(trifluoromethyl)phenyl group is particularly advantageous when the composite is intended for applications requiring low surface energy, chemical resistance, or specific dielectric properties.
Precursor for Functional Coatings and Surface Modification
The unique chemical nature of this compound makes it an excellent precursor for creating functional surfaces through self-assembly and sol-gel processes. The resulting coatings can impart valuable properties such as water and oil repellency and corrosion resistance.
The creation of surfaces that repel both water (hydrophobicity) and oils (oleophobicity) is of great interest for applications ranging from self-cleaning windows to anti-fouling coatings. This behavior is governed by a combination of low surface energy and specific surface topography. semanticscholar.org
The 4-(trifluoromethyl)phenyl group of the silane is key to achieving low surface energy. The high electronegativity of the fluorine atoms in the -CF₃ group results in a surface with very weak intermolecular forces, making it difficult for liquids, including water and oils, to wet the surface. nih.gov
When a substrate is treated with this compound, the trichlorosilyl groups react with surface hydroxyls and ambient moisture to form a cross-linked polysiloxane network covalently bonded to the substrate. During this process, the trifluoromethylphenyl groups orient themselves away from the surface, creating a dense, low-energy film. This self-assembled monolayer drastically alters the surface's wetting properties, leading to high contact angles for both water and organic liquids. Research on similar fluoroalkyl silanes has shown that this method is highly effective in producing robust hydrophobic and oleophobic surfaces. semanticscholar.orgresearchgate.net
Table 1: Comparison of Surface Wetting Properties
This table illustrates the typical effect of fluorinated silane coatings on the wetting behavior of a surface.
| Property | Untreated Substrate (e.g., Glass) | Surface Treated with Fluoro-Silane |
|---|---|---|
| Surface Energy | High | Low |
| Water Contact Angle | < 90° (Hydrophilic) | > 90° (Hydrophobic), often > 150° (Superhydrophobic) |
| Oil Contact Angle | Low (Oleophilic) | > 90° (Oleophobic) |
| Liquid Behavior | Spreads out | Beads up and rolls off |
Silane-based coatings are increasingly used as an environmentally friendly alternative to traditional chromate (B82759) conversion coatings for protecting metals like aluminum from corrosion. A study on the closely related compound, triethoxy(4-(trifluoromethyl)-phenyl)silane (TETFMPS), provides insight into the protective mechanism. researchgate.net
When applied to a metal surface, this compound undergoes hydrolysis and condensation to form a thin, dense, and highly cross-linked siloxane (Si-O-Si) film. researchgate.net This film provides corrosion protection through several mechanisms:
Barrier Protection: The siloxane film acts as a physical barrier, isolating the metal substrate from corrosive agents like water, oxygen, and chloride ions. researchgate.net
Adhesion Promotion: The coating forms strong covalent bonds with the metal surface (M-O-Si), ensuring excellent adhesion. This prevents under-film corrosion and delamination of subsequent paint or polymer layers.
Hydrophobicity: The exposed trifluoromethylphenyl groups create a highly hydrophobic surface, which repels water and further reduces the contact time of corrosive electrolytes with the metal.
Infrared and Raman spectroscopy studies on TETFMPS sol-gel coatings have confirmed the formation of these protective siloxane networks on aluminum surfaces. researchgate.net
Integration into Nanomaterials and Nanocomposites
The surface modification of nanomaterials is crucial for their successful integration into polymer nanocomposites. nih.gov Untreated nanoparticles often agglomerate due to strong van der Waals forces, leading to poor dispersion and suboptimal performance. nih.gov
This compound can be used as a surface modifying agent for inorganic nanoparticles (e.g., silica, titania, alumina). The silanization process involves reacting the silane with the hydroxyl groups on the nanoparticle surfaces. This treatment has two primary effects:
Improved Dispersion: The bulky trifluoromethylphenyl groups attached to the nanoparticle surfaces create steric hindrance, which prevents the particles from aggregating. This allows for a much more uniform dispersion of the nanoparticles within a polymer matrix.
Tailored Interfacial Properties: The fluorinated shell around the nanoparticles lowers their surface energy. This can enhance compatibility with specific polymer matrices, particularly fluoropolymers, and can impart hydrophobic or oleophobic properties to the nanocomposite as a whole.
By improving nanoparticle dispersion and interfacial adhesion, this surface modification can lead to significant enhancements in the mechanical, thermal, and barrier properties of the resulting nanocomposite materials. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Triethoxy(4-(trifluoromethyl)-phenyl)silane |
| Silica |
| Titania |
Surface Functionalization of Nanoparticles with Silanes
The modification of nanoparticle surfaces with organosilanes is a foundational technique for tuning their properties and ensuring their compatibility with various matrices. The process, known as silanization, involves the reaction of the silane's hydrolyzable groups with hydroxyl groups present on the surface of inorganic nanoparticles, such as silica, titania, or alumina. For this compound, the highly reactive trichlorosilyl group readily reacts with surface silanols (Si-OH) in anhydrous conditions, forming a stable, covalent Si-O-Si bond. nih.gov This process anchors the (4-trifluoromethyl)phenyl group to the nanoparticle surface.
The primary motivation for using this particular silane is to impart a high degree of hydrophobicity and oleophobicity to the nanoparticles. The trifluoromethyl group (-CF3) is strongly electron-withdrawing and has low surface energy, which contributes to the repellent nature of the functionalized surface. This surface modification is crucial for applications where preventing wetting by water or oils is desired. google.commdpi.com
The functionalization process can be controlled to achieve different grafting densities on the nanoparticle surface, which in turn influences the final properties of the material. ajol.info Research on similar fluorinated silanes has shown that factors such as reaction time, temperature, and silane concentration are critical parameters in achieving a uniform and dense monolayer coating. fao.org The effectiveness of the surface modification is often confirmed through analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), which can detect the characteristic vibrational bands of the phenyl and C-F groups, and contact angle measurements, which quantify the change in surface wettability. ajol.inforesearchgate.net
Table 1: Parameters Influencing Nanoparticle Functionalization with Silanes
| Parameter | Effect on Functionalization | Analytical Verification |
|---|---|---|
| Silane Concentration | Affects the grafting density on the nanoparticle surface. | Thermogravimetric Analysis (TGA), Elemental Analysis |
| Reaction Temperature | Influences the rate of the silanization reaction. | Kinetic Studies |
| Reaction Time | Determines the extent of surface coverage. | Contact Angle Goniometry |
| Solvent | Affects the solubility and reactivity of the silane. | Not Applicable |
| Substrate Hydroxylation | The density of surface -OH groups impacts the potential grafting sites. | FTIR Spectroscopy |
Enhanced Performance in Nanostructured Systems
The functionalization of nanoparticles with this compound leads to significant performance enhancements when these particles are incorporated into larger material systems, such as polymer composites, coatings, and membranes. The modified surface chemistry of the nanoparticles directly translates to improved macroscopic properties.
A key enhancement is the improved dispersion of nanoparticles within a polymer matrix. Unmodified nanoparticles often agglomerate due to strong interparticle forces, which can be detrimental to the mechanical and optical properties of the composite. nih.gov By replacing hydrophilic surface groups with the bulky and hydrophobic (4-trifluoromethyl)phenyl group, the compatibility with non-polar polymer matrices is greatly increased, leading to a more uniform dispersion and, consequently, enhanced material performance. fao.orgresearchgate.net
Furthermore, the introduction of the fluorinated phenyl group can significantly improve the thermal stability and chemical resistance of the resulting nanostructured material. The strong carbon-fluorine bonds are resistant to chemical attack and thermal degradation. Coatings formulated with such functionalized nanoparticles can exhibit superhydrophobic properties, leading to self-cleaning surfaces and enhanced corrosion resistance. mdpi.commdpi.com The low surface energy imparted by the silane layer reduces the adhesion of dirt and contaminants, which can be easily removed by rolling water droplets. google.com
In applications such as nanoimprint lithography, hydrophobic silane coatings on stamps have been shown to reduce adhesion and improve the demolding process, highlighting the role of such functionalization in advanced manufacturing. researchgate.net While specific studies on this compound in this context are limited, the principles derived from similar fluorinated silanes suggest its potential for reducing surface energy and enhancing performance in nanostructured systems.
Table 2: Performance Enhancements in Nanostructured Systems with Functionalized Nanoparticles
| Property Enhanced | Mechanism of Enhancement | Application Area |
|---|---|---|
| Hydrophobicity/Oleophobicity | Low surface energy of the trifluoromethylphenyl group. | Superhydrophobic coatings, Anti-fouling surfaces |
| Dispersion in Polymers | Improved compatibility between nanoparticles and non-polar matrices. | High-performance polymer nanocomposites |
| Thermal Stability | High bond energy of C-F and Si-O bonds. | Materials for high-temperature applications |
| Chemical Resistance | Inertness of the fluorinated surface layer. | Protective coatings in corrosive environments |
| Reduced Adhesion | Lowered surface energy at the interface. | Anti-stick coatings, Advanced lithography |
Theoretical and Computational Chemistry of Trichloro 4 Trifluoromethyl Phenyl Silane
Quantum Chemical Studies on Molecular Structure and Bonding
Quantum chemical studies are instrumental in providing a detailed understanding of the molecular structure, stability, and bonding characteristics of organosilanes like trichloro[4-(trifluoromethyl)phenyl]silane at an atomic level. These computational methods allow for the investigation of properties that can be challenging to measure experimentally.
Density Functional Theory (DFT) has become a primary computational tool for investigating organosilane compounds due to its favorable balance of accuracy and computational cost. DFT methods are widely applied to calculate optimized molecular geometries, electronic properties, and the relative stability of chemical bonds.
A key application of DFT in this area is the prediction of Si-C bond stability, which is crucial for understanding the durability of these compounds in various chemical environments. researchgate.net Molecular orbital theory calculations using DFT can predict the occurrence of Si-C bond cleavage during processes like polycondensation. researchgate.net For aromatic organosilanes, specific indices derived from DFT calculations can be used to forecast bond stability under different conditions. For instance, the proton affinity (PA) of the ipso-carbon atom has been used as an index for Si-C bond stability under acidic conditions, while the PA of the carbanion formed after bond cleavage serves as an index for basic conditions. researchgate.net These computational predictions have shown good agreement with experimental results for a range of aromatic bridges, validating the utility of DFT in forecasting the chemical behavior of organosilanes. researchgate.net
Table 1: Application of DFT in Analyzing Organosilane Bond Stability
| Parameter/Index | Application | Relevance to this compound |
|---|---|---|
| Optimized Geometry | Determination of bond lengths, bond angles, and dihedral angles. | Provides the most stable three-dimensional structure. |
| Proton Affinity (PA) of Ipso-Carbon | Predicts Si-C bond stability in acidic media. researchgate.net | Assesses the likelihood of Si-C bond cleavage under acidic catalysis. |
| Proton Affinity (PA) of Carbanion | Predicts Si-C bond stability in basic media. researchgate.net | Assesses the likelihood of Si-C bond cleavage under basic catalysis. |
| Reaction Energy Barriers | Calculation of the energy required for bond cleavage or formation. researchgate.net | Quantifies the kinetic stability of the Si-C bond. |
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), provide a high-level theoretical framework for analyzing the electronic structure of molecules from first principles, without reliance on empirical parameters. unram.ac.id These calculations yield detailed information about molecular orbitals, electron distribution, and potential energy surfaces.
For a molecule like this compound, ab initio calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unram.ac.id The energies and shapes of these orbitals are fundamental to understanding the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. unram.ac.id Furthermore, these methods are used to compute potential energy surfaces for conformational changes, such as the rotation of the CF3 group. researchgate.net For instance, in a study of 3-(trifluoromethyl)phenanthrene, ab initio methods at the B3LYP/6-311+G level were used to calculate a rotational barrier of 0.40 kcal/mol for the CF3 group in the isolated molecule, demonstrating the ability of these calculations to probe subtle intramolecular dynamics. researchgate.net
Table 2: Information Derived from Ab Initio Electronic Structure Analysis
| Property | Description | Significance |
|---|---|---|
| Molecular Orbitals (HOMO/LUMO) | Distribution and energy levels of the frontier electron orbitals. unram.ac.id | Determines electrophilic/nucleophilic character and kinetic stability. |
| Electron Density Distribution | Spatial mapping of electron probability. | Reveals charge distribution, polar regions, and potential sites for reaction. |
| Potential Energy Surface | Energy of the molecule as a function of its geometry. | Used to find stable conformers and transition states for reactions or rotations. researchgate.net |
| Ionization Energy | The energy required to remove an electron from the molecule. | A fundamental electronic property related to reactivity. |
Spectroscopic Property Predictions and Interpretations
Computational chemistry is a powerful ally in the interpretation of experimental spectra. By simulating spectra from first principles, researchers can make definitive assignments of spectral features to specific molecular motions or electronic transitions.
Theoretical calculations are essential for the detailed assignment of infrared (IR) and Raman spectra. The process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies using DFT methods, often with functionals like B3LYP. ijirset.comscirp.org
For this compound, the vibrational spectrum would be characterized by modes originating from the trichlorosilyl (B107488) group, the phenyl ring, and the trifluoromethyl group. A study on the closely related triethoxy[4-(trifluoromethyl)-phenyl]silane (TETFMPS) provides insight into the expected vibrations. alfa-chemistry.comresearchgate.net The molecule was suggested to have a C(s) point group symmetry. alfa-chemistry.comresearchgate.net Vibrational assignments are made based on these calculations, group vibrational frequencies, and comparisons with related molecules. alfa-chemistry.comresearchgate.net It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental data. ijirset.com
Table 3: Predicted Vibrational Modes for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Si-Cl | Stretching | 400 - 800 ijirset.com |
| C-F (in CF₃) | Stretching | 1100 - 1400 |
| Phenyl Ring | C-H Stretching | 3000 - 3100 mdpi.com |
| Phenyl Ring | C=C Stretching | 1400 - 1600 |
| Si-Phenyl | Stretching | ~1100 |
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict NMR chemical shifts (δ). mdpi.com These predictions are invaluable for assigning signals in complex spectra and for structural verification.
For this compound, predictions for ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei are of interest.
¹⁹F NMR: Predicting ¹⁹F chemical shifts for fluorinated aromatic compounds can be achieved with good accuracy. nih.gov Studies recommend using DFT functionals like B3LYP with the 6-31+G(d,p) basis set, followed by linear scaling of the computed isotropic shielding values to yield the final chemical shifts. nih.gov This approach has been shown to have a mean absolute deviation of around 2.1 ppm over a wide range of shifts. nih.gov
²⁹Si NMR: The prediction of ²⁹Si NMR shifts is also feasible, but presents unique challenges for molecules containing chlorine atoms directly attached to silicon. researchgate.net Standard DFT calculations may show significant deviations for these compounds. researchgate.net The inclusion of spin-orbit (SO) corrections, for example at the ZORA-SO-PBE0/TZ2P level, has been shown to significantly improve the correlation with experimental results for chlorosilanes. researchgate.net
Table 4: Recommended Computational Approaches for NMR Chemical Shift Prediction
| Nucleus | Recommended Method | Key Considerations |
|---|---|---|
| ¹H / ¹³C | GIAO-DFT (e.g., B3LYP/6-311++G(d,p)) mdpi.com | Solvent effects can be included via continuum models (e.g., IEFPCM). mdpi.com |
| ¹⁹F | GIAO-DFT (e.g., B3LYP/6-31+G(d,p)) with linear scaling. nih.gov | Use of appropriate scaling factors is crucial for accuracy. nih.govresearchgate.net |
| ²⁹Si | GIAO-DFT with spin-orbit (SO) corrections. researchgate.net | SO corrections are particularly important for chlorosilanes to achieve high accuracy. researchgate.net |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions involving organosilanes. By mapping the potential energy surface, it is possible to identify and characterize stationary points, including reactants, products, intermediates, and, most importantly, transition states. hydrophobe.org
For reactions relevant to this compound, such as hydrolysis and subsequent condensation, computational chemistry can model the individual reaction steps. hydrophobe.org These calculations can determine the geometry of transition states and compute the activation energy barriers for each step. This information allows for the determination of the rate-limiting step and provides a detailed, molecular-level understanding of the reaction pathway. montclair.edu DFT methods are often employed for these studies due to their ability to handle the complex electronic changes that occur during bond formation and breakage. hydrophobe.org By comparing the calculated energy profiles of different proposed mechanisms, one can predict the most likely reaction pathway. montclair.edu
Table 5: Steps in Computational Modeling of a Reaction Mechanism
| Step | Objective | Computational Method |
|---|---|---|
| 1. Reactant/Product Optimization | Find the lowest energy structures of starting materials and products. | Geometry Optimization (e.g., DFT). |
| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Transition State (TS) Search Algorithms. |
| 3. Frequency Analysis | Confirm the nature of the stationary points (minimum or transition state). | Calculation of vibrational frequencies. |
| 4. Intrinsic Reaction Coordinate (IRC) | Verify that the found transition state connects the correct reactant and product. | IRC Calculation. |
| 5. Energy Profile Calculation | Determine the activation and reaction energies. | Single-point energy calculations at a high level of theory. |
Transition State Analysis and Energy Profiles
A comprehensive understanding of the chemical reactivity of this compound would involve the computational analysis of its reaction mechanisms, including the identification of transition states and the calculation of energy profiles. Such studies are crucial for predicting reaction kinetics and thermodynamics.
Detailed computational investigations involving transition state analysis and the generation of complete energy profiles for reactions involving this compound are not readily found in the current body of scientific literature. Theoretical studies on similar organosilicon compounds, however, suggest that reactions such as hydrolysis or nucleophilic substitution would proceed through specific transition states. For instance, the hydrolysis of the Si-Cl bonds is expected to involve a pentacoordinate silicon intermediate.
An illustrative energy profile for a hypothetical reaction, such as the initial step of hydrolysis, would typically be mapped by calculating the energy of the system along the reaction coordinate. The peak of this profile would correspond to the transition state, and the energy difference between the reactants and the transition state would represent the activation energy.
Table 1: Hypothetical Energy Profile Data for the First Step of Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Silane + H₂O) | 0.0 |
| Transition State | [Data Not Available] |
| Intermediate | [Data Not Available] |
| Products | [Data Not Available] |
Note: The data in this table is illustrative as specific computational studies for this compound are not available.
Reaction Pathway Mapping and Selectivity Studies
The mapping of reaction pathways is essential for understanding the formation of different products and for predicting the selectivity of a reaction. Computational chemistry offers powerful tools to explore various possible reaction channels and to identify the most favorable pathways.
For this compound, different reactive sites could lead to a variety of products. For example, in reactions with nucleophiles, substitution could occur at the silicon center. The trifluoromethyl group and the aromatic ring also present potential sites for chemical modification under specific conditions.
Selectivity studies, often conducted using Density Functional Theory (DFT), would involve comparing the activation barriers of competing reaction pathways. The pathway with the lowest activation energy is generally the most favored, thus determining the major product of the reaction. At present, specific reaction pathway mapping and selectivity studies for this compound have not been reported in the literature.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions in a crystal lattice. This analysis is contingent on the availability of a solved crystal structure. As the crystal structure for this compound is not publicly available, a hypothetical discussion based on the expected interactions is presented.
The molecule possesses several features that would contribute to its crystal packing: the trifluoromethyl group, the phenyl ring, and the trichlorosilyl group. These moieties can participate in various non-covalent interactions, including:
Halogen bonding: The chlorine and fluorine atoms can act as halogen bond donors and acceptors.
π-π stacking: The aromatic rings could stack on top of each other.
C-H···π interactions: Hydrogen atoms can interact with the electron cloud of the phenyl ring.
A Hirshfeld surface analysis would allow for the visualization of these interactions. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.
Table 2: Anticipated Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound
| Contact Type | Expected Contribution (%) |
| H···H | [Data Not Available] |
| Cl···H / H···Cl | [Data Not Available] |
| F···H / H···F | [Data Not Available] |
| C···H / H···C | [Data Not Available] |
| Cl···Cl | [Data Not Available] |
| F···Cl / Cl···F | [Data Not Available] |
| C···C | [Data Not Available] |
| Si···Cl / Cl···Si | [Data Not Available] |
Note: This table illustrates the type of data obtained from a Hirshfeld surface analysis. The values are not provided as the crystal structure of this compound is not available.
The analysis of these interactions is crucial for understanding the physical properties of the compound in the solid state, such as its melting point and solubility, and for crystal engineering applications.
Future Directions and Research Perspectives
Development of Green Synthesis Methodologies for Organosilanes
The traditional synthesis of organosilanes often involves processes that are resource-intensive and utilize hazardous materials, such as corrosive chlorosilanes. rsc.org The future of organosilane production is trending towards more sustainable and environmentally friendly methods. dakenchem.comzmsilane.com A primary goal is the development of "green" synthesis pathways that reduce energy consumption, minimize waste, and utilize less hazardous chemicals. dakenchem.comsigmaaldrich.comnih.govnih.gov
Key areas of research in this domain include:
Catalyst Innovation: A significant shift involves replacing precious metal catalysts, like platinum, with catalysts based on earth-abundant and more benign transition metals such as iron, cobalt, or nickel. nih.govacs.org Researchers are also exploring photocatalytic processes that use mild blue light to activate these catalysts, eliminating the need for high temperatures and harsh chemical initiators. rice.edu
Atom Economy and Process Efficiency: Methodologies such as one-pot synthesis, alkene hydrosilylation, and Si-N dehydrocoupling are being refined to improve atom economy and process efficiency. rsc.orgnih.govacs.org These methods aim to reduce the number of synthetic steps, thereby saving time and energy, while producing valuable byproducts like hydrogen instead of salt waste. rsc.orgacs.org
Eco-Friendly Solvents: The use of green solvents, such as alcohols, is another critical component of sustainable synthesis strategies. acs.org The development of solvent-free reaction protocols represents an even more advanced goal in minimizing environmental impact. acs.org
These greener approaches not only reduce the environmental footprint of producing compounds like Trichloro[4-(trifluoromethyl)phenyl]silane but also align with a circular economy model by creating more sustainable industrial processes. acs.org
Tailored Functionalization Strategies for Novel Applications
The versatility of organosilanes stems from the ability to modify their organic and inorganic functionalities. mdpi.com For this compound, the trichlorosilyl (B107488) group provides a reactive handle for covalent attachment to surfaces, while the trifluoromethylphenyl group offers unique thermal and electronic properties. Future research will focus on leveraging these features through tailored functionalization to create materials for specific, high-value applications. mdpi.com
Prospective application areas include:
Advanced Coatings and Surface Modifiers: By carefully selecting functional groups, organosilanes can act as powerful adhesion promoters, crosslinking agents, and dispersing agents. zmsilane.commdpi.comrussoindustrial.ru Functionalization can create surfaces with specific properties like controlled hydrophobicity, chemical resistance, and enhanced durability, which is valuable for applications ranging from aerospace to construction. russoindustrial.rumdpi.comresearchgate.net
Biomedical Devices: The biocompatibility of certain fluorinated silanes makes them attractive for biomedical applications. nih.gov Research is exploring their use in creating surfaces for biosensors, drug delivery systems, and medical implants where controlled cell adhesion and biocompatibility are critical. acs.orgnih.govacs.org The ability to attach biomolecules to silane-functionalized surfaces is a key aspect of this research. nih.gov
Electronics and Photonics: The unique electrical and thermal properties of organosilanes make them suitable for use in electronics as insulators and protective layers. dakenchem.com The trifluoromethyl group in this compound is particularly relevant for applications requiring high thermal stability. researchgate.net
The ability to design and synthesize organoalkoxysilane architectures with precisely defined functionalities is key to unlocking these novel applications and creating the next generation of high-performance materials. mdpi.com
Computational Design and Prediction of New Organosilane Architectures
The empirical, trial-and-error approach to materials discovery is increasingly being supplemented and guided by computational methods. In silico design allows researchers to predict the properties of new organosilane architectures before undertaking costly and time-consuming laboratory synthesis. nih.govgrafiati.comnih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this field. numberanalytics.comescholarship.org DFT enables researchers to:
Predict Molecular Properties: Key properties such as bond stability, reaction mechanisms, and electronic structure can be accurately modeled. numberanalytics.comresearchgate.net This predictive power helps in screening potential candidate molecules for specific applications.
Optimize Material Performance: Computational models can guide the design of novel materials with optimized characteristics. numberanalytics.com For complex systems, it is often necessary to use DFT methods that include dispersion corrections to achieve accurate predictions of structural parameters. nih.gov
Accelerate Discovery: While powerful, DFT calculations can be computationally intensive. escholarship.org To address this, researchers are developing and employing approximate methods, such as Density Functional Tight-Binding (DFTB), to enable large-scale electronic structure calculations and accelerate the design process. escholarship.org
By combining physics-based modeling with machine learning, the scientific community aims to create a robust framework for designing new organosilane-based materials with tailor-made properties, moving from laboratory discovery to in silico design. youtube.com This approach will be crucial for exploring the vast chemical space of possible organosilane structures and identifying candidates with unprecedented functionalities.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Cl₃F₃Si |
| Average Mass | 279.54 g/mol |
| Monoisotopic Mass | 277.909994 g/mol |
| CAS Number | 7375-63-5 |
Q & A
Q. What are the recommended methods for synthesizing Trichloro[4-(trifluoromethyl)phenyl]silane, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Protocol : A common approach involves reacting 4-(trifluoromethyl)phenyllithium with silicon tetrachloride in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon). Catalysts such as triethylamine may be used to stabilize intermediates .
- Optimization :
- Temperature : Maintain reaction temperatures between -78°C (to avoid side reactions) and room temperature for controlled progression.
- Solvent Purity : Use rigorously dried solvents to prevent hydrolysis of trichlorosilane intermediates .
- Yield Improvement : Gradual addition of reactants and continuous monitoring via thin-layer chromatography (TLC) or GC-MS can enhance yield (typically 60-75%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : , , and NMR to confirm substituent positions and silicon bonding environments .
- Elemental Analysis : Verify empirical formula (e.g., CHClFSi) with ≤0.3% deviation .
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity (>95%) .
- Common Contaminants : Hydrolysis products (e.g., silanols) can be identified via FT-IR peaks near 3200–3600 cm (O-H stretching) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Eye/Face : NIOSH-approved safety goggles and face shields to prevent splashes .
- Skin : Nitrile gloves (0.11 mm thickness minimum) inspected for defects prior to use. Dispose of contaminated gloves immediately .
- Body : Chemical-resistant suits (e.g., Tyvek®) for concentrations >1% .
- Emergency Measures :
Advanced Research Questions
Q. How can this compound be applied in molecular electronics or surface functionalization?
Methodological Answer:
- Surface Anchoring : The trichlorosilane group enables covalent bonding to hydroxylated surfaces (e.g., SiO, glass). Use vapor-phase deposition or solution-phase self-assembly to form monolayers .
- Device Integration : Demonstrated in phenylene-thiophene monolayer field-effect transistors (FETs) for enhanced charge transport. Key steps:
- Substrate pre-treatment with piranha solution to activate surface -OH groups.
- Immersion in 1 mM silane solution (in toluene, 24 hrs) for monolayer formation .
- Performance Metrics : Electron mobility up to 0.1 cm/V·s reported in FET configurations .
Q. How should researchers resolve contradictions in stability data for this compound under varying conditions?
Methodological Answer:
- Case Study : Discrepancies in hydrolytic stability (e.g., rapid hydrolysis in humid air vs. stability in anhydrous solvents):
- Experimental Validation : Conduct kinetic studies using:
- Humidity Chambers : Monitor hydrolysis rates at 30–80% relative humidity via NMR .
- Accelerated Aging : Thermal gravimetric analysis (TGA) at 40–60°C to simulate long-term degradation .
- Mitigation Strategies : Add stabilizers (e.g., hexamethyldisilazane) to scavenge trace water in storage .
Q. What methodologies are effective in analyzing trace impurities or byproducts in synthesized this compound?
Methodological Answer:
- Advanced Chromatography :
- Quantitative NMR : Use internal standards (e.g., 1,4-dinitrobenzene) for impurity quantification .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
